

The Biological Activity of 3-Hydroxy-2'-methoxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Hydroxy-2'-methoxyflavone**

Cat. No.: **B191846**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-2'-methoxyflavone is a synthetic flavonoid derivative belonging to the flavonol subclass. While extensive research exists for the broader flavonoid class, specific data on the biological activities of **3-Hydroxy-2'-methoxyflavone** remains limited. This technical guide synthesizes the available information on this compound and provides a predictive framework for its biological activities based on data from structurally similar flavonoids. This document covers potential anticancer, anti-inflammatory, neuroprotective, and antioxidant properties, and includes representative experimental protocols and signaling pathway diagrams to guide future research.

Introduction

Flavonoids are a large class of polyphenolic secondary metabolites found in plants, known for their diverse pharmacological effects. Structural modifications, such as hydroxylation and methoxylation, can significantly alter their biological activities. **3-Hydroxy-2'-methoxyflavone** (CAS No: 29219-03-2) is a flavonol, a subclass of flavonoids characterized by a hydroxyl group at the 3-position of the C ring. The presence of a methoxy group at the 2'-position of the B ring is a key feature that may influence its metabolic stability and biological efficacy. This guide aims to provide a comprehensive overview of the known and predicted biological activities of **3-Hydroxy-2'-methoxyflavone** to serve as a resource for researchers in drug discovery and development.

Chemical Properties

Property	Value
IUPAC Name	3-hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one
Molecular Formula	C16H12O4
Molecular Weight	268.26 g/mol
CAS Number	29219-03-2 [1]

Synthesis and Metabolism

3-Hydroxy-2'-methoxyflavone can be synthesized through the Algar-Flynn-Oyamada reaction, which involves the oxidative cyclization of a chalcone. In biological systems, it is a known human metabolite of 2'-methoxyflavone, formed via O-demethylation catalyzed by cytochrome P450 (CYP) enzymes. While CYP2A6 is involved in the hydroxylation of the flavone core, it does not play a significant role in the O-demethylation of 2'-methoxyflavone, suggesting the involvement of other CYP isoforms in this metabolic conversion.

Potential Biological Activities

Due to the scarcity of direct experimental data for **3-Hydroxy-2'-methoxyflavone**, this section summarizes the biological activities of structurally related hydroxy- and methoxyflavones. This information can be used to predict the potential therapeutic applications of **3-Hydroxy-2'-methoxyflavone**.

Anticancer Activity

Methoxyflavones have demonstrated significant cytotoxic activity against various cancer cell lines. The presence and position of hydroxyl and methoxy groups are critical for their anticancer effects. For instance, the strategic placement of these functional groups can enhance cytotoxicity by promoting apoptosis and inhibiting cell proliferation.

Table 1: Cytotoxicity of Structurally Related Methoxyflavones against Various Cancer Cell Lines

Compound	Cell Line	Assay	IC50 (µM)	Reference
5,3'-dihydroxy-3,6,7,8,4'-PeMF	MCF-7 (Breast)	MTT	3.71	[2]
5,3'-dihydroxy-3,6,7,8,4'-PeMF	MDA-MB-231 (Breast)	MTT	21.27	[2]
Sideritoflavone (5,3',4'-trihydroxy-6,7,8-TMF)	MCF-7 (Breast)	MTT	4.9	[2]
4',5'-dihydroxy-5,7,3'-TMF	HCC1954 (Breast)	Not Specified	8.58	[2]
3,5,7-trihydroxy-6-methoxyflavone	SiHa (Cervix)	MTT	150	[3]
3,5,7-trihydroxy-6-methoxyflavone	HT29 (Colon)	MTT	4008	[3]
3',4',5-trihydroxyflavone	A549 (Lung)	Not Specified	<25	[4]
3',4',5-trihydroxyflavone	MCF-7 (Breast)	Not Specified	<25	[4]

Anti-inflammatory Activity

Flavonoids are well-documented for their anti-inflammatory properties, often attributed to their ability to modulate key inflammatory signaling pathways such as the NF-κB and MAPK pathways. They can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.

Table 2: Anti-inflammatory Activity of Structurally Related Flavonoids

Compound	Assay	Cell Line/System	Key Effect	IC50/Concentration	Reference
7-hydroxyflavone	TNF- α inhibition	Not Specified	Inhibition of TNF- α production	28.76 μ M	[5]
7,8,3'-trihydroxyflavone	TNF- α inhibition	Not Specified	Inhibition of TNF- α production	35.13 μ M	[5]
7,3',4'-trihydroxyflavone	TNF- α inhibition	Not Specified	Inhibition of TNF- α production	38.18 μ M	[5]
3,3',4'-trihydroxyflavone	LTB4 production inhibition	Activated neutrophils	Inhibition of 5-LOX	Not Specified	[6]
3,5,7-trihydroxyflavone	COX-1 and COX-2 inhibition	Cell-free	Dual inhibition of COX and 5-LOX	Not Specified	[6]

Neuroprotective Activity

Flavonoids have shown promise in protecting neurons from damage induced by neurotoxins and oxidative stress. Their mechanisms of action include scavenging reactive oxygen species (ROS), modulating signaling pathways involved in neuronal survival, and inhibiting neuroinflammation.

Table 3: Neuroprotective Effects of Structurally Related Methoxyflavones

Compound	Model	Key Effect	Effective Concentration	Reference
4'-Methoxyflavone	NMDA-induced toxicity in cortical neurons	Neuroprotection	25 μ M	[7]
3',4'-Dimethoxyflavone	NMDA-induced toxicity in cortical neurons	Neuroprotection	25 μ M	[7]
3,5,4'-trihydroxy-6,7,3'-trimethoxyflavone	$\text{A}\beta$ 25–35-induced neurotoxicity in N2a cells	96% protection against cell death	140 nM	[8]
5,7-dimethoxyflavone	LPS-induced memory impairment in mice	Improved spatial memory	10, 20, 40 mg/kg	[9]
5,7,4'-trimethoxyflavone	LPS-induced memory impairment in mice	Improved spatial memory	10, 20, 40 mg/kg	[9]

Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their biological effects. This activity is primarily due to their ability to scavenge free radicals. The presence of a 3-hydroxy group is known to be important for the radical scavenging activity of flavonols.

Table 4: Antioxidant Activity of Structurally Related Flavonoids

Compound	Assay	IC50 (μM)	Reference
3-MQ (a 3-methoxyflavone)	DPPH radical scavenging	15.0	[10]
3-hydroxy-2-(4-[dimethylamino]phenyl) benzo-4-pyrone derivative (A2)	DPPH radical scavenging	High activity (comparable to ascorbic acid)	[11]
3-hydroxy-2-(4-[dimethylamino]phenyl) benzo-4-pyrone derivative (A5)	DPPH radical scavenging	High activity (comparable to ascorbic acid)	[11]
3-hydroxy-2-(4-[dimethylamino]phenyl) benzo-4-pyrone derivative (A7)	DPPH radical scavenging	High activity (comparable to ascorbic acid)	[11]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activity of **3-Hydroxy-2'-methoxyflavone**, based on standard protocols used for other flavonoids.

Anticancer Activity: MTT Cell Viability Assay

Objective: To determine the cytotoxic effect of **3-Hydroxy-2'-methoxyflavone** on a cancer cell line.

Materials:

- Cancer cell line (e.g., MCF-7, A549)
- Complete culture medium (e.g., DMEM with 10% FBS)
- **3-Hydroxy-2'-methoxyflavone** stock solution (in DMSO)

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- 96-well plates
- Phosphate-buffered saline (PBS)

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well and incubate for 24 hours to allow for attachment.
- Compound Treatment: Treat the cells with various concentrations of **3-Hydroxy-2'-methoxyflavone** (e.g., 0.1, 1, 10, 50, 100 μ M) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and an untreated control.
- MTT Addition: After the treatment period, add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

Objective: To assess the inhibitory effect of **3-Hydroxy-2'-methoxyflavone** on NO production in LPS-stimulated macrophages.

Materials:

- RAW 264.7 murine macrophage cell line
- Complete culture medium
- Lipopolysaccharide (LPS)
- **3-Hydroxy-2'-methoxyflavone** stock solution (in DMSO)
- Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
- 96-well plates

Procedure:

- Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5×10^4 cells/well and incubate for 24 hours.
- Pre-treatment: Pre-treat the cells with various concentrations of **3-Hydroxy-2'-methoxyflavone** for 1-2 hours.
- Stimulation: Stimulate the cells with LPS (1 μ g/mL) for 24 hours. Include a control group without LPS stimulation.
- Griess Assay: Collect 100 μ L of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 100 μ L of Griess reagent to each well and incubate for 10-15 minutes at room temperature.
- Absorbance Measurement: Measure the absorbance at 540 nm.
- Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Neuroprotective Activity: In Vitro Glutamate-Induced Excitotoxicity Assay

Objective: To evaluate the protective effect of **3-Hydroxy-2'-methoxyflavone** against glutamate-induced neuronal cell death.

Materials:

- Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)
- Appropriate culture medium
- **3-Hydroxy-2'-methoxyflavone** stock solution (in DMSO)
- Glutamate solution
- Cell viability assay kit (e.g., MTT or LDH release assay)
- 96-well plates

Procedure:

- Cell Seeding and Differentiation (if applicable): Seed neuronal cells in a 96-well plate and allow them to differentiate if necessary.
- Pre-treatment: Pre-treat the cells with various concentrations of **3-Hydroxy-2'-methoxyflavone** for 24 hours.
- Glutamate Exposure: Expose the cells to a toxic concentration of glutamate (e.g., 5-10 mM for SH-SY5Y) for a specified period (e.g., 24 hours).
- Cell Viability Assessment: After glutamate exposure, assess cell viability using a standard assay like the MTT assay (as described in 5.1) or by measuring lactate dehydrogenase (LDH) release into the culture medium.
- Data Analysis: Calculate the percentage of neuroprotection conferred by **3-Hydroxy-2'-methoxyflavone** compared to the glutamate-treated control.

Antioxidant Activity: DPPH Radical Scavenging Assay

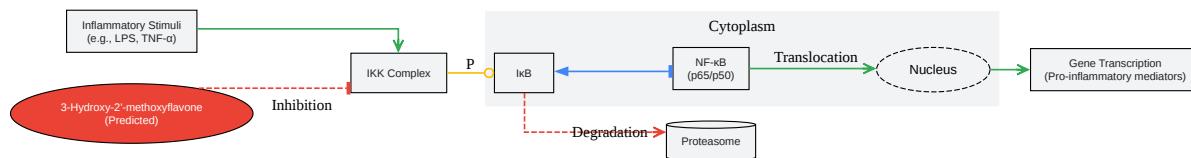
Objective: To measure the free radical scavenging capacity of **3-Hydroxy-2'-methoxyflavone**.

Materials:

- **3-Hydroxy-2'-methoxyflavone** stock solution (in methanol)

- DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (in methanol)
- Methanol
- 96-well plates

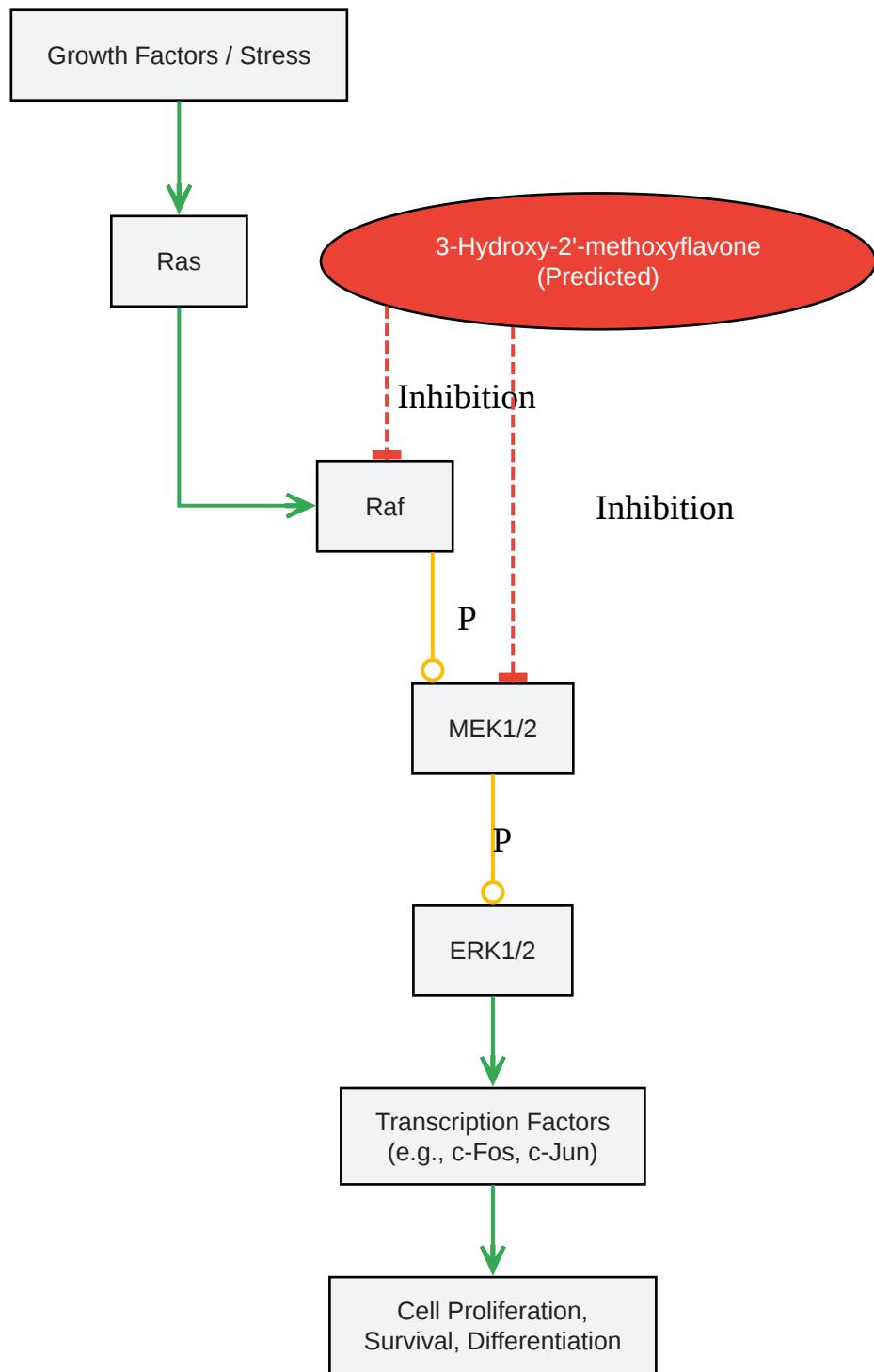
Procedure:


- Reaction Mixture: In a 96-well plate, add various concentrations of **3-Hydroxy-2'-methoxyflavone** to a solution of DPPH in methanol. Include a control with methanol instead of the flavonoid solution.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Absorbance Measurement: Measure the absorbance at 517 nm.
- Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC₅₀ value (the concentration that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological effects of flavonoids are often mediated through their interaction with key cellular signaling pathways. While specific pathways for **3-Hydroxy-2'-methoxyflavone** have not been elucidated, based on related compounds, it is likely to modulate the NF- κ B and MAPK signaling cascades.

NF- κ B Signaling Pathway

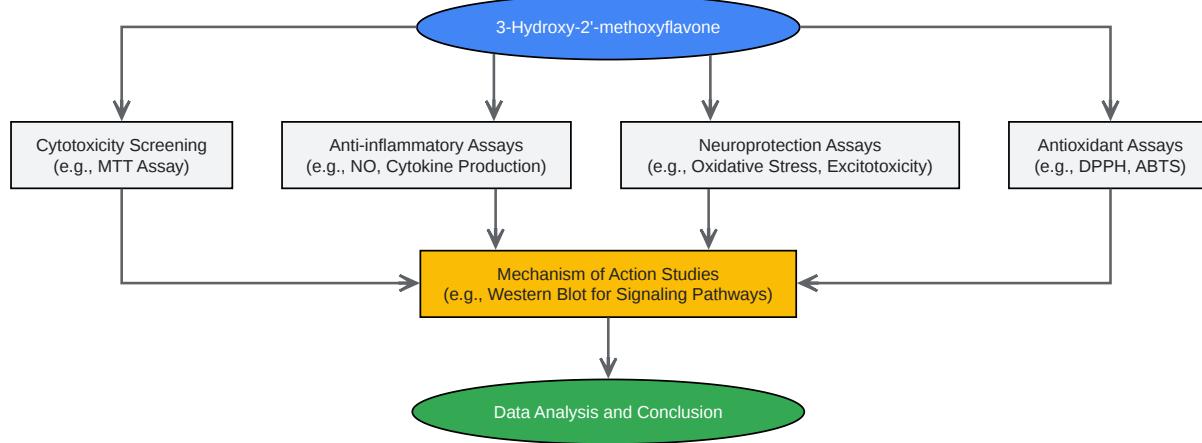

The NF- κ B pathway is a central regulator of inflammation. In its inactive state, NF- κ B is sequestered in the cytoplasm by I κ B proteins. Inflammatory stimuli lead to the degradation of I κ B, allowing NF- κ B to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many flavonoids inhibit this pathway by preventing I κ B degradation.

[Click to download full resolution via product page](#)

Caption: Predicted inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for regulating cellular processes like proliferation, differentiation, and apoptosis. It consists of a cascade of protein kinases. Dysregulation of this pathway is implicated in cancer. Flavonoids can modulate the MAPK pathway by inhibiting the phosphorylation of key kinases.



[Click to download full resolution via product page](#)

Caption: Predicted modulation of the MAPK/ERK signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the initial biological evaluation of **3-Hydroxy-2'-methoxyflavone**.

[Click to download full resolution via product page](#)

Caption: General workflow for biological activity screening.

Conclusion and Future Directions

3-Hydroxy-2'-methoxyflavone represents an interesting, yet understudied, flavonoid with potential therapeutic applications. Based on the biological activities of structurally related compounds, it is predicted to possess anticancer, anti-inflammatory, neuroprotective, and antioxidant properties. The presence of both a 3-hydroxyl group and a 2'-methoxy group may confer a unique profile of activity and metabolic stability.

Future research should focus on the systematic evaluation of **3-Hydroxy-2'-methoxyflavone** in a battery of in vitro and in vivo models to confirm these predicted activities. Key areas of investigation include:

- Quantitative assessment of its cytotoxicity against a panel of cancer cell lines to determine its IC₅₀ values.

- Detailed investigation of its anti-inflammatory effects, including the measurement of various pro-inflammatory cytokines and enzymes.
- Elucidation of its neuroprotective mechanisms in different models of neuronal damage.
- Comprehensive analysis of its antioxidant capacity using multiple assays.
- In-depth studies to identify the specific signaling pathways modulated by this compound.

The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to explore the therapeutic potential of **3-Hydroxy-2'-methoxyflavone**. Such studies will be crucial in determining its potential as a lead compound for the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bioruler.net [bioruler.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. Trihydroxyflavones with antioxidant and anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,5,4'-trihydroxy-6,7,3'-trimethoxyflavone protects against beta amyloid-induced neurotoxicity through antioxidative activity and interference with cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Biological Activity of 3-Hydroxy-2'-methoxyflavone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b191846#biological-activity-of-3-hydroxy-2'-methoxyflavone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com